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Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

Cat. No.: B1449464
CAS No.: 2209087-06-7
M. Wt: 394.6 g/mol
InChI Key: IJFPVINAQGWBRJ-MIQLSMKXSA-N
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Description

Historical Development and Significance in Analytical Chemistry

The synthesis of this compound emerged in response to growing demands for accurate phthalate quantification in environmental and biological samples. Phthalates, widely used as plasticizers, became targets of regulatory scrutiny due to their endocrine-disrupting properties. Early analytical methods struggled with matrix effects and ionization variability in mass spectrometry, prompting the adoption of stable isotope-labeled internal standards in the 1990s. Deuterated phthalates like this compound provided chemically identical analogs with distinct mass-to-charge ratios, enabling reliable correction for signal suppression or enhancement during GC-MS analysis. Its commercialization by CDN Isotopes and LGC Standards marked a milestone in environmental toxicology, supporting compliance with protocols from the International Organization of Vine and Wine (OIV) and the Environmental Protection Agency (EPA).

Nomenclature and Chemical Identification

The compound’s systematic IUPAC name, bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, precisely describes its structure: a phthalic acid core with four deuterium atoms at the 3,4,5,6-positions and two 6-methylheptyl ester groups. Key identifiers include:

Property Value Source
CAS Registry Number 2209087-06-7 (deuterated)
131-20-4 (non-deuterated)
Molecular Formula C₂₄H₃₄D₄O₄
Molecular Weight 394.59 g/mol
SMILES Notation [2H]C1=C(C(=O)OCCCCCC(C)C)...

Synonyms such as Di-iso-octyl Phthalate-d4 and Phthalic Acid Bis-6-methylheptyl Ester-D4 appear in vendor catalogs and analytical protocols. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry confirm the deuterium placement on the aromatic ring, critical for maintaining chromatographic co-elution with non-deuterated analogs.

Structural Relationship to Non-deuterated Phthalates

This compound retains the esterified branching of its non-deuterated counterpart, differing only in the isotopic substitution at the benzene ring’s 3,4,5,6-positions. This modification preserves hydrophobicity (logP ≈ 8.5) and vapor pressure while shifting the molecular ion cluster in mass spectra. For example, the base ion m/z 149 in non-deuterated diisooctyl phthalate shifts to m/z 153 in the deuterated form, avoiding overlap during selected ion monitoring (SIM). Comparative studies show <0.1% deuterium loss under standard GC-MS conditions (injection port: 250°C), ensuring stable performance across analytical runs.

Role as Isotope-Labeled Standard in Environmental Analysis

This compound’s primary application lies in quantifying phthalate contamination using isotope dilution mass spectrometry (IDMS). In wine analysis, the OIV mandates its use alongside DnOP-d4 to correct for matrix-induced signal suppression in DINP/DIDP measurements. A typical workflow involves:

  • Spiking Samples : Adding 10–50 ng/mL deuterated standard to wine or soil extracts.
  • Liquid-Liquid Extraction : Using isohexane/acetone mixtures to isolate phthalates.
  • GC-MS Analysis : Monitoring m/z 153 (quantifier) and m/z 81/198 (qualifiers) with a DB-5MS column.

Calibration curves generated with this standard exhibit linearity (R² > 0.998) across 0.1–100 µg/L ranges, achieving limits of detection (LOD) as low as 0.33 ng/g in suspended particulate matter. Its use in the EPA’s phthalate ester mix (Catalog 48231) underscores its regulatory importance.

Current Applications in Scientific Research

Recent studies leverage this compound to investigate:

  • Plasticizer Degradation : Tracking abiotic hydrolysis kinetics in polyvinyl chloride (PVC) using deuterium-labeled tracers.
  • Metabolomic Profiling : Differentiating exogenous phthalates from endogenous metabolites in human serum via LC-MS/MS.
  • Environmental Fate Modeling : Quantifying leaching rates from landfills into groundwater using stable isotope-enriched analogs.

Emerging applications include phytoremediation studies, where deuterated standards distinguish plant-absorbed phthalates from soil background levels. Its stability (>3 years at −20°C) and commercial availability (e.g., LGC Standards CDN-D-7668) ensure continued utility in global research efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O4 B1449464 Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 CAS No. 2209087-06-7

Properties

IUPAC Name

bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3/i9D,10D,15D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFPVINAQGWBRJ-MIQLSMKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334435
Record name Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2209087-06-7
Record name Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 typically follows a two-stage process:

  • Stage 1: Preparation of the deuterium-labeled phthalic acid or phthalate intermediate with deuterium atoms incorporated at the aromatic ring positions 3,4,5,6.
  • Stage 2: Esterification of the deuterated phthalic acid with 6-methylheptanol to form the desired bis(6-methylheptyl) phthalate ester.

Preparation of Deuterium-Labeled Phthalate Intermediate

The key challenge is the selective incorporation of deuterium atoms at the 3,4,5,6 positions of the phthalate ring. This is commonly achieved via:

  • Catalytic Hydrogen-Deuterium Exchange: Using deuterium gas (D2) or deuterated solvents under catalytic conditions to replace aromatic hydrogens with deuterium.
  • Use of Deuterated Precursors: Starting from commercially available phthalic acid or anhydride derivatives already labeled with deuterium at the specified positions.
  • Oxidation and Esterification: As described in the literature, oxidation of o-xylene derivatives under oxygen atmosphere with catalysts such as manganese acetate, cobalt acetate, and potassium acetate can be adapted for deuterated substrates.

Esterification with 6-Methylheptanol

The esterification step involves reacting the deuterated phthalic acid intermediate with 6-methylheptanol. Key details include:

  • Catalyst: Trifluoroacetic acid is employed as an acid catalyst to promote esterification.
  • Reaction Conditions: Typically conducted at elevated temperatures around 150 °C for approximately 0.5 hours to ensure complete conversion.
  • Solvent and Environment: The reaction is often performed in neat conditions or with minimal solvent to drive the equilibrium towards ester formation.

Representative Synthesis Procedure (Adapted from Published Example)

Step Description Reagents & Conditions Notes
1 Oxidation of o-xylene (deuterated) o-xylene, oxygen (3 MPa), manganese acetate, cobalt acetate, potassium acetate (300 ppm each), 200 °C, 2 h Produces oxidized phthalate intermediate with deuterium labeling preserved
2 Esterification Oxidized intermediate + 6-methylheptanol, trifluoroacetic acid catalyst, 150 °C, 0.5 h Forms this compound ester
3 Purification Chromatographic methods (GC, LC) Ensures chemical purity and isotopic enrichment

Analytical Verification

Data Table: Reaction Conditions and Results Summary (Example from Research)

Parameter Condition Outcome
Oxidation Temperature 200 °C Efficient oxidation of o-xylene to phthalate intermediate
Oxygen Pressure 3 MPa Maintains oxidative environment
Catalyst Concentration 300 ppm each (Mn, Co, K) Optimal for oxidation yield
Esterification Temperature 150 °C Complete ester formation within 0.5 h
Catalyst for Esterification Trifluoroacetic acid High conversion efficiency
Reaction Time (Esterification) 0.5 h Sufficient for ester completion
Purity (Chemical) >98% Analytical grade standard
Isotopic Enrichment >99 atom % D Confirmed by MS/NMR

Notes on Deuterium Labeling and Challenges

  • Isotopic Scrambling: Care must be taken to avoid loss of deuterium during oxidation and esterification steps; reaction conditions are optimized to minimize H/D exchange.
  • Cost and Availability: Deuterated reagents and catalysts are more expensive, and synthesis is often performed on demand due to limited shelf life and specialized use.
  • Scale: Typically prepared in small batches suitable for analytical standards rather than bulk industrial production.

Chemical Reactions Analysis

Types of Reactions

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

Environmental Analysis

Chemical Tracing and Monitoring
Bis(6-methylheptyl) phthalate-3,4,5,6-d4 serves as an isotope-labeled standard in environmental studies. Its primary role is to trace the presence and degradation of phthalates in environmental samples. The isotopic labeling allows for precise quantification of phthalate esters in complex matrices such as soil, water, and biological tissues.

  • Case Study : A study conducted on the degradation pathways of phthalates highlighted the use of isotopically labeled compounds to track metabolic processes in microbial communities. The findings indicated that this compound could effectively monitor biotic degradation mechanisms in contaminated environments .

Cosmetic Formulation

Stabilizer and Plasticizer
In cosmetic formulations, phthalates are commonly utilized as plasticizers and stabilizers to enhance the texture and longevity of products. This compound can be incorporated into creams and lotions to improve their sensory attributes and stability.

  • Formulation Insights : Research has shown that the inclusion of phthalates in cosmetic formulations can significantly affect the product's rheological properties. For instance, formulations containing this compound demonstrated improved consistency and reduced greasiness .

Reference Material for Analytical Chemistry

Standardization in Analytical Methods
As a certified reference material (CRM), this compound is crucial for ensuring accuracy in analytical techniques such as gas chromatography and mass spectrometry. It provides a benchmark for calibrating instruments and validating methods used to detect phthalates in various samples.

  • Application Example : In a study assessing phthalate levels in consumer products, researchers utilized this compound as a standard to calibrate their analytical methods. This ensured reliable detection limits and accurate quantification of phthalates across different product categories .

Health Risk Assessment

Toxicological Studies
Research into the health effects of phthalates has intensified due to concerns over their endocrine-disrupting properties. This compound is often used in toxicological studies to understand the mechanisms by which phthalates may influence metabolic functions and reproductive health.

  • Research Findings : A comprehensive review indicated that exposure to certain phthalates correlates with adverse health outcomes such as metabolic syndrome and reproductive disorders. Studies utilizing isotopically labeled compounds like this compound have been instrumental in elucidating these relationships .

Mechanism of Action

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 exerts its effects primarily through its role as a plasticizer, enhancing the flexibility and durability of plastic materials. In biological systems, it is metabolized to mono-isooctyl phthalate and other metabolites, which can interact with various molecular targets and pathways, including endocrine receptors and metabolic enzymes .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Physical State
Bis(6-methylheptyl) Phthalate-d4 C24H38O4 390.56 -40 ~200 Liquid
Bis(2-ethylhexyl) Phthalate-d4 C24D4H34O4 394.58 -50 231 (at 5 mmHg) Liquid
Dicyclohexyl Phthalate-d4 C20H22D4O4 334.44 Not reported Not reported Neat standard
Diisobutyl Phthalate-d4 C16H18D4O4 282.35 Not reported Not reported Liquid

Key Observations :

  • Branching and Chain Length : Bis(6-methylheptyl) Phthalate-d4 features branched 6-methylheptyl chains, whereas Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4) has shorter 2-ethylhexyl chains. This structural difference impacts molecular weight and volatility .
  • Deuterium Substitution : All compounds are deuterated at the 3,4,5,6 positions of the phthalate ring, enhancing their utility as internal standards in mass spectrometry .
  • Physical State : Most deuterated phthalates are liquids at room temperature, except Dicyclohexyl Phthalate-d4, which is supplied as a neat solid .

Key Observations :

  • DEHP-d4 Dominance: Bis(2-ethylhexyl) Phthalate-d4 is the most widely used deuterated phthalate, particularly in environmental and toxicological studies, due to the prevalence of non-deuterated DEHP as a plasticizer .
  • Niche Roles : Bis(6-methylheptyl) Phthalate-d4 lacks specific application data but may serve as a reference for less common branched phthalates in environmental matrices .

Toxicity and Regulatory Status

Table 3: Toxicity and Regulatory Profiles

Compound Name Toxicity Concerns Regulatory Status
Bis(6-methylheptyl) Phthalate-d4 Suspected reproductive toxicant Not listed under Stockholm, Rotterdam, or Montreal Conventions
Bis(2-ethylhexyl) Phthalate-d4 Repr. 1B (reproductive hazard) Restricted under EU REACH; monitored under EPA guidelines
Dicyclohexyl Phthalate-d4 Limited toxicity data No major international restrictions

Key Observations :

  • Reproductive Risks: Both Bis(6-methylheptyl) and DEHP-d4 are flagged for reproductive toxicity, aligning with known hazards of non-deuterated phthalates .
  • Regulatory Gaps : Bis(6-methylheptyl) Phthalate-d4 remains unregulated internationally, whereas DEHP-d4 faces stricter controls due to its parent compound’s environmental persistence .

Biological Activity

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 is a deuterated phthalate compound primarily utilized in research for tracing and quantifying phthalate exposure in biological systems. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C22H34O4
  • Deuteration: Contains deuterium isotopes at positions 3, 4, 5, and 6 of the phthalate backbone.
  • Uses: Commonly used in environmental monitoring and toxicology due to its isotopic labeling which enhances detection sensitivity.

Target Interactions

This compound interacts with various biological receptors and enzymes. It is known to mimic or inhibit hormonal activities by binding to endocrine receptors such as estrogen and androgen receptors. This interaction can lead to significant alterations in cellular signaling pathways and gene expression.

Metabolic Pathways

The compound undergoes hydrolysis to yield phthalic acid and corresponding alcohols. It is metabolized into several active monoesters that play a role in endocrine disruption:

  • Mono-isodecyl-phthalate (MiDP)
  • Mono-hydroxy-isodecyl-phthalate (MHiDP)
  • Mono-carboxy-isononyl-phthalate (MCiNP)
  • Mono-oxo-isodecyl-phthalate (MOiDP)

These metabolites are implicated in various toxicological effects, particularly through their action as peroxisome proliferator-activated receptor alpha (PPARα) agonists, which have been linked to liver hypertrophy and tumor induction in rodent models .

Endocrine Disruption

Phthalates like this compound are recognized for their potential to disrupt endocrine functions. They interfere with testosterone homeostasis by inhibiting the release of key hormones and altering gene expression related to steroid metabolism. This disruption can lead to reproductive toxicity observed in various animal studies .

Cellular Impact

The compound affects various cell types by influencing:

  • Cell Signaling Pathways: Alters pathways involved in lipid metabolism and inflammation.
  • Gene Expression: Modifies the transcription of genes associated with steroidogenesis and lipid metabolism.

Toxicological Assessments

A study examining the toxicological profile of phthalates highlighted the liver effects associated with PPARα activation. While rodent studies indicated significant liver toxicity, the relevance to human health remains debated due to differences in metabolic responses between species .

Risk Assessment Frameworks

Research integrating exposure data with toxicity assessments has established methodologies for cumulative risk assessment of phthalates. These frameworks utilize both in vitro and in silico approaches to evaluate potential health risks associated with phthalate exposure .

Data Summary

Biological Activity Findings
Endocrine Disruption Alters testosterone levels; affects reproductive health
Metabolic Pathways Hydrolysis leads to active metabolites involved in endocrine disruption
Cellular Effects Influences gene expression related to lipid metabolism and inflammation
Toxicological Effects Linked to liver hypertrophy and tumor induction in rodent models

Q & A

Basic Research Questions

Q. How is Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 structurally and isotopically characterized in environmental matrices?

  • Methodological Answer :

  • Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium substitution at positions 3,4,5,6 of the phthalate ring.
  • Compare retention times and fragmentation patterns with non-deuterated analogs via GC-MS or LC-MS to validate isotopic purity (>98% as per analytical standards) .
  • Employ isotope dilution techniques for quantification in complex matrices (e.g., soil, water) to correct for recovery losses .

Q. What experimental approaches are used to synthesize and purify this compound for analytical standards?

  • Methodological Answer :

  • Synthesize via acid-catalyzed esterification of deuterated phthalic anhydride (3,4,5,6-d4) with 6-methylheptanol under anhydrous conditions.
  • Purify using preparative HPLC with a C18 column, monitoring deuterium incorporation via isotopic ratio mass spectrometry (IRMS) .
  • Validate purity using differential scanning calorimetry (DSC) to assess crystallinity and thermal stability .

Q. How can researchers detect and quantify this compound in biological samples (e.g., serum, tissues)?

  • Methodological Answer :

  • Extract using solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with ethyl acetate, followed by derivatization with BSTFA for GC-MS analysis .
  • Optimize ionization parameters (e.g., ESI in negative mode) for LC-MS/MS to avoid interference from endogenous phthalates .
  • Validate limits of detection (LOD) via spike-recovery experiments in representative matrices (e.g., liver homogenates) .

Advanced Research Questions

Q. How to design a mechanistic study evaluating the compound’s multi-organ toxicity in vivo while controlling for confounding factors?

  • Methodological Answer :

  • Use a randomized block design with split-plot arrangements: e.g., dose-response studies in rodents, stratified by sex and age, with subplots for organ-specific endpoints (liver, kidney, reproductive tissues) .
  • Apply causal inference models to distinguish direct toxicity from secondary effects (e.g., hormonal disruption) using mediation analysis .
  • Include deuterated internal standards to differentiate exogenous exposure from endogenous phthalate metabolites .

Q. What strategies resolve contradictions in environmental persistence data for this compound across studies?

  • Methodological Answer :

  • Conduct meta-analyses with sensitivity testing to identify variables (e.g., pH, microbial activity) causing discrepancies in degradation rates .
  • Perform controlled microcosm experiments simulating real-world conditions (e.g., UV exposure, sediment composition) to isolate degradation pathways .
  • Use stable isotope probing (SIP) to track deuterium-labeled phthalate breakdown products in microbial communities .

Q. How to integrate multi-omics data (e.g., metabolomics, transcriptomics) to study the compound’s endocrine-disrupting effects?

  • Methodological Answer :

  • Pair untargeted metabolomics (via UPLC-QTOF-MS) with RNA-seq to identify dysregulated pathways (e.g., steroidogenesis) in exposed cell lines .
  • Apply weighted gene co-expression network analysis (WGCNA) to link metabolite clusters to transcriptional regulators .
  • Validate findings using CRISPR-Cas9 knockout models of key receptors (e.g., PPARγ) .

Q. What novel analytical approaches improve detection of low-concentration this compound in atmospheric particulate matter?

  • Methodological Answer :

  • Deploy passive air samplers with XAD-2 resin, followed by thermal desorption-GC-MS to enhance sensitivity .
  • Use machine learning algorithms (e.g., random forests) to differentiate isotopic signatures from background noise in high-resolution MS datasets .
  • Cross-validate with isotope ratio infrared spectroscopy (IRIS) for carbon-deuterium bond verification .

Q. How can theoretical frameworks (e.g., systems toxicology) guide hypothesis generation for this compound’s ecological impact?

  • Methodological Answer :

  • Develop a conceptual model linking physicochemical properties (logP, hydrolysis rate) to bioaccumulation potential using QSAR predictions .
  • Apply adverse outcome pathways (AOPs) to map molecular initiating events (e.g., receptor binding) to population-level effects in aquatic ecosystems .
  • Validate with probabilistic risk assessment models incorporating spatial-temporal exposure data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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